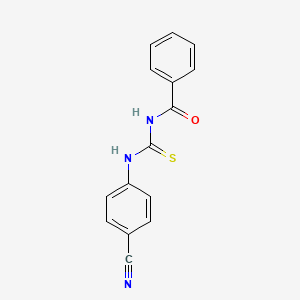

1-Benzoyl-3-(4-cyanophenyl)thiourea

Description

1-Benzoyl-3-(4-cyanophenyl)thiourea is an organic compound with the molecular formula C15H11N3OS and a molecular weight of 281.33 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a benzoyl group, a cyanophenyl group, and a thiourea moiety, which contribute to its unique chemical properties.

Propriétés

IUPAC Name |

N-[(4-cyanophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS/c16-10-11-6-8-13(9-7-11)17-15(20)18-14(19)12-4-2-1-3-5-12/h1-9H,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEECPKRZFPEEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358670 | |

| Record name | 1-Benzoyl-3-(4-cyanophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448-64-2 | |

| Record name | 1-Benzoyl-3-(4-cyanophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Scheme:

$$

\text{Benzoyl isocyanate} + \text{4-aminobenzonitrile} \rightarrow \text{this compound}

$$

- Reagents: Benzoyl isocyanate, 4-aminobenzonitrile

- Solvent: Commonly used solvents include acetonitrile or dry acetone.

- Conditions: Room temperature to mild heating; reaction time varies from 1 to several hours.

- Yield: Approximately 70–81% depending on reaction conditions.

The reaction mechanism involves the nucleophilic attack of the amino group of 4-aminobenzonitrile on the electrophilic carbon of benzoyl isocyanate, forming the thiourea linkage.

Alternative Preparation Approaches

Isothiocyanate-Mediated Synthesis

An alternative method involves the synthesis of 1-acyl thioureas via isothiocyanate intermediates. This method includes the following steps:

- Preparation of benzoyl isothiocyanate from benzoyl chloride and potassium thiocyanate.

- Subsequent reaction of benzoyl isothiocyanate with 4-aminobenzonitrile in solvents such as dry acetone or acetonitrile.

This approach is supported by literature reporting the efficient synthesis of 1-acyl thioureas under similar conditions, often with the use of ionic liquids or solvent-free techniques to improve environmental compatibility and yields.

Reaction of Acyl Iodides with Thiourea

Another reported method involves the reaction of benzoyl iodide with thiourea at room temperature to yield the corresponding N-acyl thiourea derivative. While this method is less commonly applied for the specific compound this compound, it represents a viable synthetic alternative for acylthioureas in general.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, dry acetone | Polar aprotic solvents preferred |

| Temperature | Room temperature to 50°C | Mild heating can improve reaction rate |

| Reaction Time | 1–6 hours | Monitored by TLC or HPLC |

| Molar Ratio | 1:1 (benzoyl isocyanate : 4-aminobenzonitrile) | Stoichiometric amounts preferred |

| Purification | Recrystallization or chromatography | Ensures high purity of final product |

| Yield | 70–81% | Dependent on solvent and temperature |

Characterization and Purity Assessment

The synthesized this compound is typically characterized by:

- Fourier-transform infrared spectroscopy (FT-IR): Confirms presence of characteristic thiourea (N–H, C=S) and benzoyl (C=O) functional groups.

- Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information confirming the substitution pattern.

- Single-crystal X-ray diffraction: Used to confirm the molecular structure and purity definitively.

- Thin-layer chromatography (TLC) and High-performance liquid chromatography (HPLC): Employed to monitor reaction progress and assess purity.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The direct reaction of benzoyl isocyanate with 4-aminobenzonitrile is the most straightforward and frequently used method, providing good yields and purity suitable for further applications in organic synthesis and coordination chemistry.

- Use of polar aprotic solvents such as acetonitrile enhances the solubility of reactants and facilitates the nucleophilic addition reaction.

- Alternative methods involving isothiocyanate intermediates offer flexibility and potential for greener synthesis with ionic liquids or solvent-free conditions but may require additional steps and purification.

- Reaction monitoring by TLC and HPLC is essential to optimize reaction time and maximize yield.

- The choice of method may depend on the availability of reagents, desired scale, and environmental considerations.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzoyl-3-(4-cyanophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzoyl and cyanophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfinyl or sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-Benzoyl-3-(4-cyanophenyl)thiourea exhibits significant biological activities that make it a candidate for drug development:

- Anticancer Activity : Research has demonstrated that thiourea derivatives can inhibit the growth of various cancer cell lines. For instance, studies have shown that compounds similar to this compound possess IC50 values in the low micromolar range against human colon cancer cells (SW480, SW620) and prostate cancer cells (PC3). The mechanisms involve inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : The compound has shown promising results against various bacterial strains, indicating potential use as an antimicrobial agent. Its efficacy against multidrug-resistant strains highlights its relevance in addressing current challenges in infectious disease treatment .

- Antidiabetic and Anti-inflammatory Effects : Some studies suggest that thiourea derivatives can exhibit anti-inflammatory properties and may contribute to lowering blood glucose levels, making them potential candidates for diabetes management .

Environmental Applications

The versatility of this compound extends to environmental science:

- Pollution Mitigation : Thiourea derivatives have been explored for their ability to act as chelating agents, which can help in the removal of heavy metals from contaminated water sources. Their effectiveness in binding metal ions makes them suitable for environmental remediation strategies .

Material Science Applications

In material science, this compound serves as a precursor for the synthesis of novel materials:

- Polymerization : The compound can be utilized in the production of polymers with specific functional properties. Its ability to undergo cyclization reactions allows for the development of new polymeric materials with enhanced mechanical and thermal properties .

Case Study 1: Anticancer Activity

A study conducted on a series of thiourea derivatives including this compound revealed significant cytotoxic effects against multiple cancer cell lines. The most active compounds displayed selectivity indices ranging from 1.8 to 8.7, indicating their potential as targeted cancer therapies. The study employed various assays including trypan blue exclusion tests to assess cell viability post-treatment .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | SW480 | 8.9 | 2.5 |

| Compound B | PC3 | 6.5 | 3.2 |

| Compound C | K-562 | 10.0 | 1.8 |

Case Study 2: Environmental Remediation

Research focusing on the application of thiourea derivatives for heavy metal ion removal demonstrated that these compounds could effectively reduce metal concentrations in contaminated water samples by up to 90%. This highlights their utility in developing sustainable practices for environmental cleanup .

Mécanisme D'action

The mechanism of action of 1-Benzoyl-3-(4-cyanophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction, metabolic regulation, and cellular stress responses.

Comparaison Avec Des Composés Similaires

- 1-Benzoyl-3-(4-methylphenyl)thiourea

- 1-Benzoyl-3-(4-chlorophenyl)thiourea

- 1-Benzoyl-3-(4-nitrophenyl)thiourea

Comparison: 1-Benzoyl-3-(4-cyanophenyl)thiourea is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The cyanophenyl group also enhances its potential biological activity, making it a valuable compound for research and development.

Activité Biologique

1-Benzoyl-3-(4-cyanophenyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-cancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 281.33 g/mol. Its structure features a benzoyl group and a cyanophenyl moiety, which contribute to its reactivity and biological properties.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thus altering enzyme conformation and function. This interaction may affect various cellular pathways, including:

- Signal transduction

- Metabolic regulation

- Cellular stress responses .

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. For instance:

- Cytotoxicity : The compound exhibited high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines with IC50 values less than 10 µM, indicating potent anti-tumor activity .

- Selectivity : It showed favorable selectivity over normal cell lines (HaCaT), suggesting a lower toxicity profile compared to traditional chemotherapeutics like cisplatin .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| SW480 | ≤ 10 | High |

| SW620 | ≤ 10 | High |

| PC3 | ≤ 10 | Moderate |

| K-562 | ≤ 10 | Moderate |

| HaCaT | > 50 | Low |

The cytotoxic mechanisms were evaluated through various assays:

- Trypan Blue Exclusion Test : This assay indicated significant reductions in live cancer cells after treatment with the compound.

- Interleukin-6 Assessment : The compound's effect on inflammatory markers was also studied, suggesting involvement in apoptosis pathways.

Notably, derivatives with specific substitutions on the phenyl ring showed enhanced activity, with some compounds reducing cancer cell populations by up to 93% .

Comparative Studies

Comparative studies with other thiourea derivatives highlighted the unique biological profile of this compound. For example:

- Compounds with different substituents exhibited varying levels of cytotoxicity, indicating that structural modifications can significantly influence biological activity.

- The presence of the cyanophenyl group was associated with increased reactivity and enhanced anticancer properties compared to analogs lacking this feature .

Additional Biological Activities

Beyond anticancer properties, research has indicated potential antimicrobial activity against various pathogens:

- Antimicrobial Activity : Some studies suggest that related thiourea compounds exhibit antimicrobial effects against bacteria such as Escherichia coli and Staphylococcus aureus. The docking studies predicted favorable interactions with bacterial DNA gyrase, indicating potential for further development as antimicrobial agents .

Q & A

Q. How are SHELXL refinement protocols adapted for this compound when handling saturated reflections or disordered moieties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.